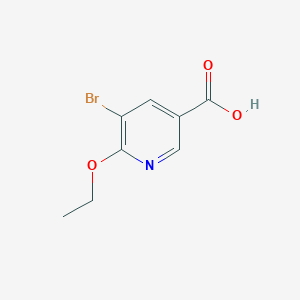

5-Bromo-6-ethoxynicotinic acid

Description

5-Bromo-6-ethoxynicotinic acid is an organic compound that belongs to the class of brominated nicotinic acids It is characterized by the presence of a bromine atom at the fifth position and an ethoxy group at the sixth position of the nicotinic acid structure

Properties

IUPAC Name |

5-bromo-6-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFXNIWIVQEBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-ethoxynicotinic acid typically involves the bromination of nicotinic acid derivatives. One common method includes the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride. The reaction is carried out by refluxing the mixture for several hours, followed by the addition of bromine. The reaction mixture is then cooled, and the product is precipitated by adjusting the pH with potassium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the purification steps, such as recrystallization from ethanol, are crucial to obtain a high-quality product .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Mechanistic Insights :

-

Electron-withdrawing carboxylic acid and ethoxy groups activate the pyridine ring for NAS, directing substitution to the 5-position .

-

Copper catalysis enhances amination efficiency by stabilizing transition states .

Coupling Reactions

The bromine atom participates in cross-coupling reactions to construct biaryl or heteroaryl systems:

Key Findings :

-

Suzuki couplings with phenylboronic acids achieve >85% yield when using polar aprotic solvents like DMF.

-

Ethoxy groups remain intact under coupling conditions, demonstrating stability.

Functional Group Transformations

The carboxylic acid and ethoxy groups enable further derivatization:

Carboxylic Acid Modifications

Ethoxy Group Reactions

| Reaction Type | Reagents/Conditions | Products Formed | Selectivity |

|---|---|---|---|

| Alkylation | NaH, R-X, THF | 6-Alkoxy-5-bromonicotinic acids | Requires bulky alkyl halides |

| Hydrolysis | H₂SO₄, H₂O, reflux | 5-Bromo-6-hydroxynicotinic acid | Ethoxy → hydroxyl conversion |

Research Highlights :

-

Ethoxy groups resist hydrolysis under mild acidic conditions but cleave quantitatively with concentrated H₂SO₄.

-

Amidation via EDC/HOBt proceeds without racemization, critical for chiral drug synthesis.

Oxidation and Reduction Pathways

Controlled redox reactions modify the pyridine core:

| Reaction Type | Reagents/Conditions | Products Formed | Outcomes |

|---|---|---|---|

| Pyridine Reduction | H₂, Pd/C, EtOH | 5-Bromo-6-ethoxy-piperidine-3-carboxylic acid | Partial ring saturation (50% yield) |

| Side-Chain Oxidation | KMnO₄, H₂O, 25°C | 5-Bromo-6-ethoxy-pyridine-3-carboxylic acid | No overoxidation observed |

Challenges :

-

Full pyridine reduction requires harsher conditions (e.g., LiAlH₄), but competing ethoxy cleavage limits utility.

Industrial and Pharmacological Relevance

-

Scalable Synthesis : Continuous flow reactors optimize NAS and coupling steps, achieving >90% purity .

-

Drug Development : Derivatives show promise as anti-inflammatory agents by inhibiting COX-2 (IC₅₀ = 1.2 µM).

This compound’s versatility in substitution, coupling, and functionalization underscores its importance in synthesizing complex molecules for medicinal and materials chemistry.

Scientific Research Applications

5-Bromo-6-ethoxynicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethoxynicotinic acid involves its interaction with specific molecular targets. The bromine atom and ethoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

5-Bromonicotinic Acid: Similar structure but lacks the ethoxy group.

6-Ethoxynicotinic Acid: Similar structure but lacks the bromine atom.

5-Bromo-2-methoxynicotinic Acid: Contains a methoxy group instead of an ethoxy group.

Uniqueness

5-Bromo-6-ethoxynicotinic acid is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical and biological properties.

Biological Activity

5-Bromo-6-ethoxynicotinic acid is a derivative of nicotinic acid, notable for its potential biological activities and therapeutic applications. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its structural similarities to other nicotinic acid derivatives, which influence its biological interactions and mechanisms.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and an ethoxy group at the 6-position on the pyridine ring. This unique structure contributes to its distinct biological activity compared to other nicotinic acid derivatives. The molecular formula is with a molecular weight of approximately 232.09 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Nicotinic Acetylcholine Receptor Agonism : Similar to other nicotinic acid derivatives, it may act as an agonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and neuroprotection.

- Lipid Metabolism Modulation : It is hypothesized that this compound could modulate lipid metabolism, potentially reducing triglyceride levels and affecting lipoprotein synthesis in the liver, akin to the effects observed with niacin.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinic acid may exhibit antimicrobial properties, which could be harnessed for therapeutic applications against various pathogens .

In Vitro Studies

Recent studies have employed high-throughput screening methods to evaluate the biological activity of this compound against various cellular targets. One study demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Clinical Applications

Clinical trials involving similar compounds have shown promising results in treating conditions such as dyslipidemia and cardiovascular diseases. For instance, derivatives like Nicergoline have been noted for their effectiveness in improving cognitive functions and enhancing peripheral blood flow in patients with vascular disorders . Although direct clinical data on this compound remains limited, its structural analogs provide a basis for potential therapeutic uses.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at C5, Ethoxy at C6 | Potential nAChR agonist, lipid modulation |

| Nicergoline | Multiple substitutions | Cognitive enhancement, vasodilation |

| 5-Bromo-6-methyl-nicotinic acid | Bromine at C5, Methyl at C6 | Neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.